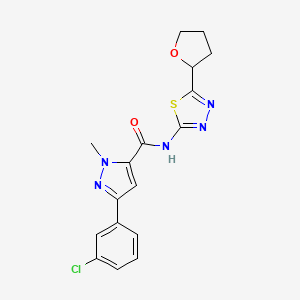
3-(3-chlorophenyl)-1-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a diverse range of applications. Its chemical structure consists of a pyrazole ring fused with a thiadiazole ring, along with a chlorophenyl group and a tetrahydrofuran moiety. Let’s explore its synthesis, properties, and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate starting materials. For instance, the chlorophenyl group can be introduced via nucleophilic aromatic substitution. The tetrahydrofuran-2-yl group can be incorporated through cyclization reactions. The thiadiazole ring formation typically involves cyclization of thiosemicarbazide derivatives.
Reaction Conditions::- Nucleophilic aromatic substitution: Requires a suitable chlorophenyl precursor and a nucleophile (e.g., amine or hydrazine).
- Cyclization reactions: Performed under acidic or basic conditions, often using Lewis acids or bases.
- Thiosemicarbazide cyclization: Involves heating thiosemicarbazide derivatives in the presence of acid or base.
Industrial Production:: While no specific industrial-scale production methods are widely reported for this compound, research efforts continue to optimize its synthesis for practical applications.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation at the pyrazole or thiadiazole ring.
Reduction: Reduction reactions can modify the chlorophenyl or tetrahydrofuran-2-yl groups.
Substitution: Nucleophilic substitution reactions can occur at various positions.
Cyclization: Intramolecular cyclization reactions lead to the formation of the fused rings.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (amines, hydrazines) and appropriate solvents.
Cyclization: Acidic or basic conditions (e.g., sulfuric acid, sodium hydroxide).
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated as a potential drug candidate due to its diverse pharmacophores.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways related to disease processes.
Comparison with Similar Compounds
While no direct analogs exist, similar heterocyclic compounds with pyrazole and thiadiazole moieties are explored in drug discovery and materials science.
Properties
Molecular Formula |
C17H16ClN5O2S |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16ClN5O2S/c1-23-13(9-12(22-23)10-4-2-5-11(18)8-10)15(24)19-17-21-20-16(26-17)14-6-3-7-25-14/h2,4-5,8-9,14H,3,6-7H2,1H3,(H,19,21,24) |
InChI Key |
DNPZQHTZLGSLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NN=C(S3)C4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


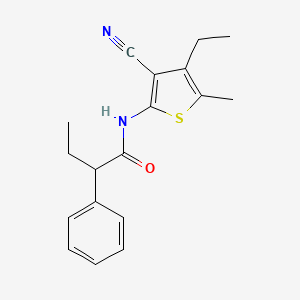
![N-cyclooctyl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B10979180.png)
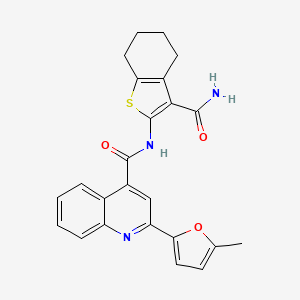
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B10979190.png)
![2-{[2-(Piperidin-1-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10979204.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B10979209.png)
![ethyl {[5-(5-ethylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10979220.png)
![1-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinoxalin-2(1H)-one](/img/structure/B10979224.png)
![trans-4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B10979231.png)

![4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide](/img/structure/B10979241.png)
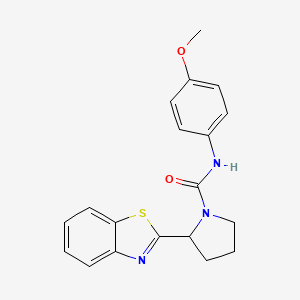
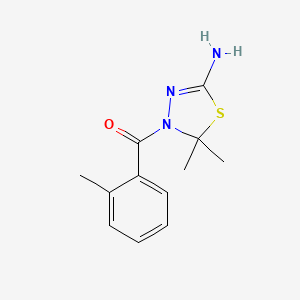
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B10979256.png)
